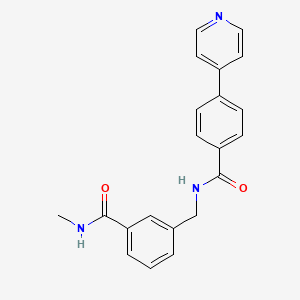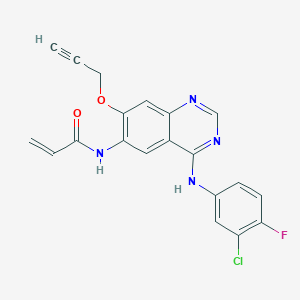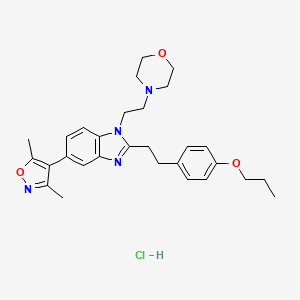
PKR-IN-C51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKR-IN-C51, also known as compound 51, is an ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR). It has an IC50 of 9 μM and inhibits intracellular PKR activation in a dose-dependent manner in primary mouse macrophages .
Synthesis Analysis
The synthesis of PKR-IN-C51 involves computer-aided drug-discovery tools. Two compounds were found to inhibit recombinant PKR in pharmacologically relevant concentrations . One of these compounds showed anti-apoptotic properties . The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism .Molecular Structure Analysis
The molecular weight of PKR-IN-C51 is 367.45. Its chemical formula is C23H21N5 . The exact mass is 367.18 . The elemental analysis shows that it contains 75.18% Carbon, 5.76% Hydrogen, and 19.06% Nitrogen .Chemical Reactions Analysis
PKR-IN-C51 is an ATP-competitive inhibitor. It competes with ATP to bind to the PKR, thereby inhibiting the activation of PKR .Physical And Chemical Properties Analysis
PKR-IN-C51 is a solid substance with a light yellow to yellow color . It has a high solubility in DMSO .Scientific Research Applications
PKR and Apoptosis
The double-stranded RNA-dependent protein kinase (PKR) is known for its role in viral pathogenesis, cell growth, and differentiation, and is considered a tumor suppressor gene. A study by Srivastava, Kumar, and Kaufman (1998) highlighted PKR's novel requirement in stress-induced apoptosis mediated through the phosphorylation of eukaryotic translation initiation factor 2 (eIF-2α). They discovered that overexpression of wild-type PKR was sufficient to induce apoptosis, correlating with increased phosphorylation of eIF-2α, PKR's primary physiological substrate (Srivastava et al., 1998).
PKR in Cell Transformation
Donzé et al. (1995) found that expression of a dominant negative PKR mutant caused malignant transformation of NIH 3T3 cells. This transformation was linked to the reduction of eIF-2 alpha phosphorylation, indicating a critical role of this phosphorylation in controlling cell proliferation (Donzé et al., 1995).
Structural Insights into PKR Activation
Dar, Dever, and Sicheri (2005) provided structural insights into PKR activation, demonstrating how eIF2α binds to PKR and the importance of PKR dimerization and autophosphorylation for its activation and eIF2α substrate recognition. This study offers a deeper understanding of PKR's regulatory mechanisms (Dar et al., 2005).
PKR in Translation Inhibition and Apoptosis
Saelens, Kalai, and Vandenabeele (2001) reported that PKR is proteolyzed early in apoptosis, leading to eIF2-α phosphorylation and translation inhibition. This finding provides a link between PKR activation and the early stages of apoptosis, highlighting its role in cellular response mechanisms (Saelens et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism . Given the association of PKR with PTEN and the Fanconi complex, these results indicate that PKR likely has other previously unrecognized roles in nuclear signaling that may contribute to leukemic development .
properties
CAS RN |
1314594-23-4 |
|---|---|
Product Name |
PKR-IN-C51 |
Molecular Formula |
C23H21N5 |
Molecular Weight |
367.45 |
IUPAC Name |
N-[2-{1H-indol-3-yl}ethyl]-4-[2-methyl-1H-indol-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28) |
InChI Key |
IDAWNFCAFDXMER-UHFFFAOYSA-N |
SMILES |
CC(N1)=C(C2=NC(NCCC3=CNC4=C3C=CC=C4)=NC=C2)C5=C1C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PKR-IN-C51; PKR IN C51; PKRINC51; PKR-inhibitor-C51; PKR inhibitor C51; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)

![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)


![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)
![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)


![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)